molecular formula C28H28N4O3S2 B2514444 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1185057-09-3

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2514444
M. Wt: 532.68
InChI Key: KQHOGZHCEBGJQN-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and pharmaceuticals.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin core, the introduction of the thio group, and the attachment of the acetyl and dimethylphenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and various functional groups would likely result in a complex three-dimensional structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, and the thio group might be involved in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. However, without experimental data, it’s difficult to predict these properties accurately.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is related to the broader category of thieno[2,3-d]pyrimidines, which are of significant interest due to their wide range of biological activities. Research has explored the synthesis of related compounds through various chemical reactions, highlighting their potential as building blocks in medicinal chemistry.

  • Heterocyclic Derivatives Synthesis : The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated for the synthesis of thieno[2,3-d]pyrimidines. These compounds were synthesized through intermediates, demonstrating the chemical versatility and potential for further modification of such molecules for various applications (Davoodnia et al., 2009).

  • Synthesis and Antimicrobial Activity : New pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. The research underscores the significance of structural variations in influencing biological activity, indicating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).

  • Anticonvulsant Agents Development : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents exemplifies the therapeutic potential of thieno[2,3-d]pyrimidine derivatives. Through molecular docking and pharmacological evaluation, these compounds have been assessed for their efficacy in treating convulsive disorders, providing a basis for further development of anticonvulsant medications (Severina et al., 2020).

  • Crystal Structure Analysis : The crystal structures of related compounds have been determined, offering insight into the molecular configurations that underpin their chemical reactivity and potential interactions with biological targets. Such structural analyses are crucial for the design of molecules with desired properties (Subasri et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from related chemical frameworks have been evaluated for their anti-inflammatory and analgesic activities. This research demonstrates the potential of thieno[2,3-d]pyrimidine compounds in the development of new treatments for inflammation and pain, highlighting the importance of continued investigation into such molecules (Abu‐Hashem et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals.


Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields like medicine or materials science.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2/c1-16-9-10-21(18(3)13-16)29-24(34)15-36-28-30-26-25(20-11-12-31(19(4)33)14-23(20)37-26)27(35)32(28)22-8-6-5-7-17(22)2/h5-10,13H,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOGZHCEBGJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

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